N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic small molecule characterized by a benzylpiperidine moiety linked via an acetamide bridge to a 2-oxoimidazolidinone ring substituted with a 2-fluorophenyl group. The 2-fluorophenyl substituent introduces steric and electronic effects distinct from para-substituted fluorophenyl analogs, which could influence receptor binding specificity . Structural validation tools, such as SHELX programs, are critical for confirming its crystallographic parameters .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c24-20-8-4-5-9-21(20)28-15-14-27(23(28)30)17-22(29)25-19-10-12-26(13-11-19)16-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVDWHYYDSQSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity, synthesis, and potential applications of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring with a benzyl substituent.
- An oximidazolidin moiety linked to a fluorophenyl group.
The molecular formula is with a molecular weight of approximately 353.41 g/mol. The structural uniqueness, particularly the presence of the fluorinated phenyl group, may enhance its interaction with biological targets.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant analgesic and anti-inflammatory activities. The mechanisms proposed for these effects include:
- Modulation of neurotransmitter systems.
- Inhibition of enzymes involved in inflammatory pathways.
Preliminary studies suggest that this compound may interact with sigma receptors , which are known to play roles in pain modulation and neuroprotection.
Interaction Mechanisms
Understanding how this compound engages with biological targets is crucial for elucidating its pharmacological profile. Initial findings indicate potential binding affinities to sigma receptors, warranting further investigation into its therapeutic applications and side effects.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the benzyl and fluorophenyl substituents.
- Construction of the oxoimidazolidin moiety.
Careful control of reaction conditions is essential to achieve high yields and purity.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into their therapeutic potential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)acetamide | Benzylpiperidine + Acetamide | Analgesic properties |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin]acetamide | Chlorophenyl + Pyridazine | Anti-inflammatory activity |
| N-(4-methylbenzyl)piperidin-4-amines | Methylbenzene + Piperidine | Potential antidepressant effects |
The unique combination of structural components in this compound may enhance its pharmacological profile compared to other similar compounds, making it a candidate for further drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between the target compound and structurally related analogs:
Key Observations:
Core Heterocycle Variability: The imidazolidinone core in the target compound is distinct from pyridazinone () and benzothiazole (). The 2-oxo group in the target’s imidazolidinone may facilitate hydrogen bonding compared to the 2,4-dioxo analog in , which introduces additional electron-withdrawing effects .
Fluorophenyl Substitution :
- The 2-fluorophenyl group in the target contrasts with 4-fluorophenyl analogs (). The ortho-substitution may sterically hinder interactions with flat binding pockets, whereas para-substituted fluorophenyl groups could align better with planar receptors .
Piperazine-based analogs () may exhibit improved solubility compared to piperidine derivatives due to increased basicity .
Chirality and Stereochemistry :
- The methylsulfinyl group in introduces chirality, which could lead to enantiomer-specific biological activity, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
